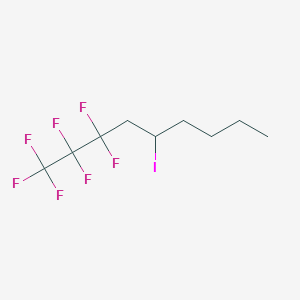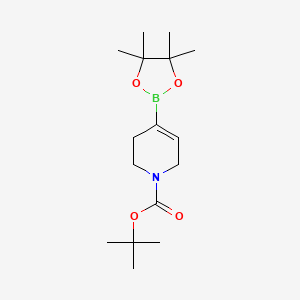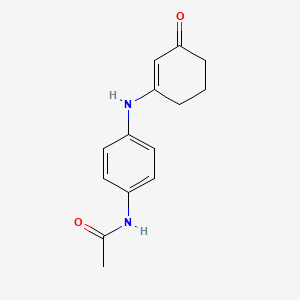
1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile" is a heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and their properties, which can be informative for understanding the behavior and potential uses of "1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile".
Synthesis Analysis
The synthesis of related heterocyclic carbonitriles often involves nucleophilic aromatic substitution reactions (S_NArH) with various nucleophiles such as N, O, and S donors. For example, the paper discussing acenaphtho[1,2-b]pyrrol-carbonitriles indicates that these compounds can be synthesized through reactions with different substituents, leading to a diverse set of derivatives . Although the exact synthesis of "1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . These studies can reveal important features such as intramolecular hydrogen bonding and intermolecular interactions that govern crystal packing. By analogy, "1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile" would likely exhibit similar structural characteristics, which could be confirmed through similar analytical methods.
Chemical Reactions Analysis
The reactivity of heterocyclic carbonitriles can be quite diverse, as indicated by their ability to undergo selective reactions. For instance, pyreno[2,1-b]pyrrole derivatives have been shown to selectively sense fluoride ions through mechanisms involving hydrogen bonding . This suggests that "1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile" may also participate in specific chemical reactions, potentially acting as a sensor or a reactant in the presence of certain ions or molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic carbonitriles can be studied using computational methods such as Density Functional Theory (DFT), which provides insights into molecular properties like charge distribution, polarizability, dipole moment, and vibrational spectra . These properties are crucial for understanding the behavior of the compound in different environments and can predict its reactivity and stability. The electronic properties, such as HOMO-LUMO gaps, can also be indicative of a molecule's chemical hardness and softness, which are relevant for its potential applications in electronic materials or as a pharmaceutical .
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
- A study focused on the synthesis and crystal structure elucidation of a closely related compound, demonstrating the utility of IR, 1H NMR, and EI mass spectral analysis alongside X-ray crystallographic studies to confirm molecular structure. This research highlights the significance of structural analysis in understanding compound properties (Özbey et al., 2004).
- Another research effort detailed the synthesis of fluorine-containing 2-pyrrolyl- and 2-indolyl-substituted 1,3-benzothiazin-4-ones, underscoring the role of fluorinated compounds in medicinal chemistry (Nosova et al., 2019).
Reactivity and Biological Activity Studies
- Investigations into new heterocycle-based molecules, like the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, involved comprehensive characterization techniques and explored their reactivity and potential in non-linear optics, highlighting the diverse applications of such compounds (Murthy et al., 2017).
- A method for the anodic fluorination of 2-cyano-1-methylpyrrole showcased the synthesis of fluoropyrrole derivatives, pointing towards the importance of such reactions in generating fluorinated building blocks for further chemical transformations (Tajima et al., 2001).
Advanced Applications
- The study on the donor-acceptor compound 5-(1H-pyrrole-1-yl)thiophenecarbonitrile (TCN) and its fluorescence properties highlights the exploration of pyrrole derivatives in understanding molecular behavior in different environments, which is crucial for designing fluorescent markers and probes (Bohnwagner et al., 2017).
- Research into cascade reactions leading to substituted 1H-pyrrole-3-carbonitriles via palladium(II)-catalyzed coupling and intramolecular C–N bond formation emphasizes the synthesis of pyrrole derivatives for potential pharmacological applications (Wang et al., 2020).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2/c13-12-6-2-1-4-10(12)9-15-7-3-5-11(15)8-14/h1-7H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBUTZQNXAARFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

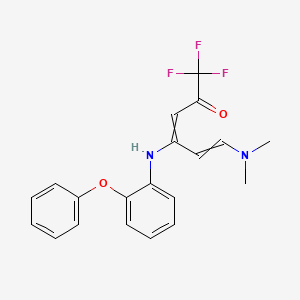

![2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B1307684.png)
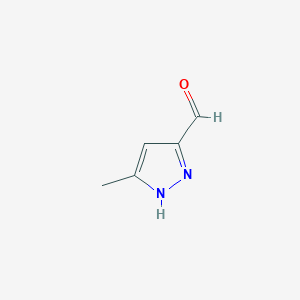
![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1307695.png)
![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)
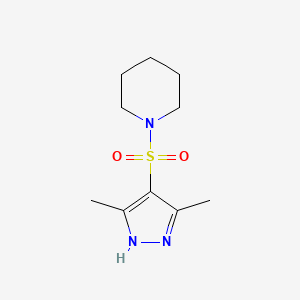
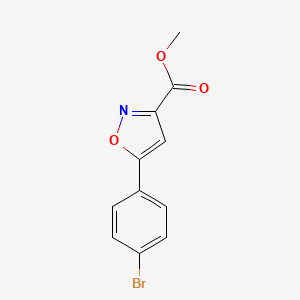
![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)
